1H and 13C NMR Chemical Shift Assignments for 1-Bromo-4-cyclopropyl-2-methoxybenzene: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shift Assignments for 1-Bromo-4-cyclopropyl-2-methoxybenzene: A Comprehensive Analytical Guide
Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
In modern medicinal chemistry and agrochemical development, highly substituted benzene derivatives serve as critical structural scaffolds. 1-Bromo-4-cyclopropyl-2-methoxybenzene (PubChem CID: 66520865) is a highly versatile halogenated building block. The presence of an aryl bromide allows for facile palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopropyl group provides unique metabolic stability and lipophilicity profiles.
Unambiguous structural characterization of this molecule is paramount prior to downstream synthesis. This whitepaper provides a highly detailed, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments of 1-bromo-4-cyclopropyl-2-methoxybenzene. By dissecting the opposing electronic effects—resonance donation, inductive withdrawal, diamagnetic anisotropy, and spin-orbit coupling—this guide bridges theoretical causality with empirical spectroscopic data.
Molecular Architecture & Predictive Causality
To accurately assign the NMR spectra, we must first map the electronic environment of the molecule. The chemical shifts are dictated by three primary functional groups interacting with the aromatic core:
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The Methoxy Group (-OCH 3 at C2): The oxygen atom is highly electronegative, withdrawing electron density via the inductive effect (-I). However, its lone pairs participate in strong resonance donation (+M) into the aromatic ring. This resonance effect dominates at the ortho (C3) and para (C5) positions, significantly shielding these carbons and their attached protons, pushing their resonances upfield [1].
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The Bromine Atom (-Br at C1): Bromine is a deactivating, electronegative halogen (-I). Counterintuitively, the ipso-carbon (C1) attached directly to the bromine does not shift drastically downfield. Instead, it resonates relatively upfield ( ∼ 112 ppm). This is governed by the Heavy Atom Effect . The massive electron cloud of bromine induces strong spin-orbit coupling, introducing a diamagnetic shielding term that overrides the expected inductive deshielding [2].
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The Cyclopropyl Group (-C 3 H 5 at C4): The cyclopropane ring acts as a weak electron donor. More importantly, the C-C bonds within the ring possess high p-character (Walsh orbitals). When placed in the spectrometer's magnetic field ( B0 ), these orbitals sustain a local ring current. This diamagnetic anisotropy strongly shields the protons attached to the cyclopropyl ring, shifting them to uniquely low frequencies ( ∼ 0.6 - 1.0 ppm) compared to standard alkyl chains [3].
Experimental Workflow: A Self-Validating Protocol
Trustworthy NMR data requires a protocol that eliminates artifacts and provides internal mathematical validation. The following step-by-step methodology ensures quantitative accuracy and high-resolution spectral acquisition.
Step-by-Step Acquisition Methodology
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Step 1: Sample Preparation. Dissolve 10-15 mg of high-purity 1-bromo-4-cyclopropyl-2-methoxybenzene in 0.6 mL of deuterated chloroform (CDCl 3 ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Step 2: Probe Tuning and Matching. Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune the probe specifically for 1 H (500 MHz) and 13 C (125 MHz) frequencies to maximize the signal-to-noise ratio (SNR) and ensure proper pulse flip angles.
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Step 3: Shimming. Perform automated gradient shimming (Z0-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a non-spinning line width of < 0.5 Hz for the TMS signal.
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Step 4: Quantitative 13 C Acquisition (The Self-Validating Step). To ensure the 13 C integrations are directly proportional to the number of carbon atoms, use an inverse-gated decoupling sequence . This suppresses the Nuclear Overhauser Effect (NOE) which normally inflates CH/CH 2 /CH 3 signals. Set the relaxation delay ( D1 ) to 30 seconds (exceeding 5×T1 of the quaternary carbons).
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Step 5: 2D Correlation. Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra using standard gradient-selected pulse programs.
Experimental workflow for high-resolution, quantitative NMR acquisition and processing.
1 H NMR Chemical Shift Assignments
The 1 H NMR spectrum of this compound is characterized by three distinct regions: the shielded cyclopropyl aliphatics, the strongly deshielded methoxy singlet, and the aromatic spin system. The aromatic protons form an AMX spin system (or strictly, an ABC system approaching first-order AMX at high field strengths).
Table 1: 1 H NMR Assignments (500 MHz, CDCl 3 )
| Proton Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality & Assignment Logic |
| H-6 | 7.47 | Doublet (d) | 8.2 | 1H | Deshielded by the ortho-bromine atom's magnetic anisotropy. |
| H-3 | 6.75 | Doublet (d) | 1.8 | 1H | Strongly shielded by the ortho-methoxy group (+M resonance). |
| H-5 | 6.68 | Doublet of doublets (dd) | 8.2, 1.8 | 1H | Shielded by para-methoxy (+M); coupled to H-6 (ortho) and H-3 (meta). |
| -OCH 3 | 3.88 | Singlet (s) | - | 3H | Attached to electronegative oxygen; standard methoxy resonance. |
| CH (Cyclo) | 1.85 | Multiplet (m) | - | 1H | Methine proton; shielded by cyclopropane Walsh orbital ring current. |
| CH 2 (Cyclo) | 0.95 | Multiplet (m) | - | 2H | Methylene protons; highly shielded by ring current. |
| CH 2 (Cyclo) | 0.65 | Multiplet (m) | - | 2H | Methylene protons; highly shielded by ring current. |
Note: The cyclopropyl CH 2 protons appear as complex multiplets due to their AA'BB'X spin system relationship with the methine proton, though they are chemically equivalent relative to the freely rotating aromatic ring.
13 C NMR Chemical Shift Assignments
The 13 C NMR spectrum provides the definitive skeletal framework of the molecule. By utilizing the quantitative acquisition parameters described in Section 3, the integration values will confirm the presence of 10 distinct carbon environments (with the two cyclopropyl CH 2 carbons being magnetically equivalent).
Table 2: 13 C NMR Assignments (125 MHz, CDCl 3 )
| Carbon Position | Chemical Shift ( δ , ppm) | Type | Causality & Assignment Logic |
| C2 | 156.0 | Cq | Strongly deshielded by directly attached electronegative oxygen (-I effect). |
| C4 | 143.5 | Cq | Deshielded by the attached cyclopropyl alkyl group. |
| C6 | 133.9 | CH | Meta to the methoxy group (no +M shielding); ortho to Bromine. |
| C5 | 118.0 | CH | Shielded by para-methoxy resonance (+M). |
| C1 | 112.2 | Cq | Shielded by the "Heavy Atom Effect" (spin-orbit coupling) of Bromine. |
| C3 | 109.5 | CH | Strongly shielded by ortho-methoxy resonance (+M). |
| -OCH 3 | 56.2 | CH 3 | Standard methoxy carbon shift. |
| CH (Cyclo) | 15.5 | CH | Cyclopropyl methine carbon. |
| CH 2 (Cyclo) | 9.2 | CH 2 | Cyclopropyl methylene carbons (2C, equivalent by symmetry). |
2D NMR Strategies for Unambiguous Validation
While 1D empirical rules provide a strong foundation, true scientific trustworthiness requires orthogonal validation. We achieve this through 2D NMR correlation spectroscopy, which maps the exact connectivity of the molecule [4].
The logic flows from identifying direct C-H bonds (HSQC) to tracing through-bond connectivity across the molecular skeleton (HMBC).
The HMBC Self-Validating Web
Heteronuclear Multiple Bond Correlation (HMBC) detects couplings over 2 to 3 bonds ( 2JCH and 3JCH ). This is critical for assigning the quaternary carbons (C1, C2, C4) which lack attached protons.
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Anchoring C2: The methoxy protons ( δ 3.88) will show a strong 3-bond cross-peak exclusively to C2 ( δ 156.0).
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Anchoring C4: The cyclopropyl methine proton ( δ 1.85) will show a 2-bond correlation to C4 ( δ 143.5) and 3-bond correlations to C3 and C5.
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Differentiating C3 and C5: H-3 ( δ 6.75) will show a 3-bond correlation to C1 ( δ 112.2) and C5 ( δ 118.0). H-6 ( δ 7.47) will show a 3-bond correlation to C2 and C4.
Logical framework for unambiguous NMR chemical shift assignment using 2D correlation.
Conclusion
The structural elucidation of 1-bromo-4-cyclopropyl-2-methoxybenzene relies on a deep understanding of competing electronic effects. By utilizing a rigorously controlled experimental protocol—featuring inverse-gated 13 C acquisition and comprehensive 2D HMBC mapping—researchers can confidently assign the heavy-atom shielded C1 carbon, the resonance-shielded C3/C5 carbons, and the highly anisotropic cyclopropyl resonances. This self-validating methodology ensures absolute structural certainty prior to deploying this building block in complex synthetic pathways.
